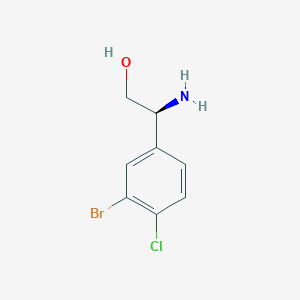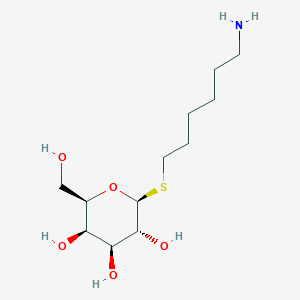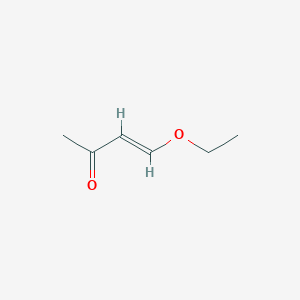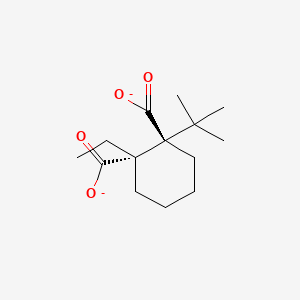![molecular formula C8H16N2O B11749477 N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide](/img/structure/B11749477.png)
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide typically involves the reaction of N-methylacetamide with a pyrrolidine derivative. One common method involves the use of N-ethyl-N,N-diisopropylamine and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate in N,N-dimethylformamide at room temperature . This reaction proceeds efficiently, yielding the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study. The exact pathways involved may vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: A simpler amide with similar structural features.
Pyrrolidine: The parent compound of the pyrrolidine ring.
N-methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: A closely related compound with a similar structure.
Uniqueness
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide is unique due to its specific combination of a pyrrolidine ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its stereochemistry also plays a crucial role in its activity and interactions with molecular targets.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
QHEUECDMVWITEU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N(C)C[C@H]1CCNC1 |
Canonical SMILES |
CC(=O)N(C)CC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749394.png)
![2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-](/img/structure/B11749395.png)
![{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid](/img/structure/B11749421.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11749439.png)


![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749447.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749453.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749455.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749460.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11749462.png)


![rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B11749491.png)
